molecular formula C17H22N2O2 B4991651 1-(4-methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(4-methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4991651
M. Wt: 286.37 g/mol
InChI Key: BJXUGKXVPDLLME-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with a 4-methylphenyl group and a 2-methylpiperidin-1-yl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Substitution with 4-Methylphenyl Group:

    Introduction of 2-Methylpiperidin-1-yl Group: The final step involves the substitution of the pyrrolidine-2,5-dione core with the 2-methylpiperidin-1-yl group, which can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-methylphenyl)-3-(2-ethylpiperidin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,4-dione

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-6-8-14(9-7-12)19-16(20)11-15(17(19)21)18-10-4-3-5-13(18)2/h6-9,13,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXUGKXVPDLLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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